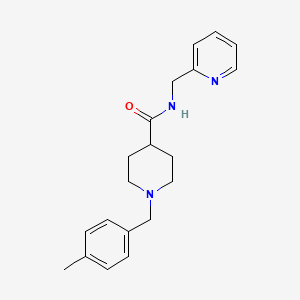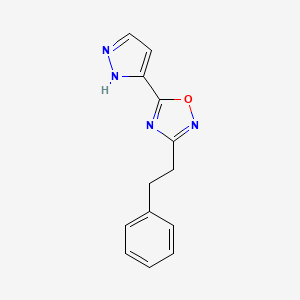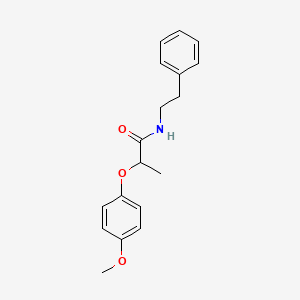
1-(4-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide, also known as MP-10, is a synthetic compound that belongs to the class of piperidine-based designer drugs. It was first synthesized in the early 2000s and has gained popularity in the scientific community due to its potential applications in research.
Mechanism of Action
The exact mechanism of action of 1-(4-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide is not fully understood, but it is believed to work by binding to the mu-opioid receptors in the brain. This binding leads to the activation of the reward pathway, which is responsible for feelings of pleasure and euphoria. Additionally, 1-(4-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has been shown to have an analgesic effect, meaning it can reduce pain.
Biochemical and Physiological Effects:
1-(4-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which is responsible for feelings of pleasure and reward. Additionally, it has been shown to decrease the release of glutamate, a neurotransmitter that is responsible for pain perception.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide in lab experiments is its high potency, which allows for smaller doses to be used. Additionally, it has a relatively long half-life, meaning it stays in the body for a longer period of time, allowing for longer experiments. However, one limitation is its potential for abuse, which requires strict regulation and control.
Future Directions
There are several future directions for research on 1-(4-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide. One potential direction is its use as a treatment for opioid addiction and withdrawal symptoms. Additionally, it has potential as a pain reliever, and further research could focus on its effectiveness in treating chronic pain. Finally, research could focus on the long-term effects of 1-(4-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide use, including its potential for addiction and tolerance.
In conclusion, 1-(4-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide is a synthetic compound that has gained popularity in the scientific community due to its potential applications in research. Its mechanism of action and biochemical and physiological effects make it a promising candidate for further research in the areas of addiction and pain. However, its potential for abuse requires strict regulation and control.
Synthesis Methods
The synthesis of 1-(4-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide involves several steps, including the reaction of 4-methylbenzyl chloride with 2-pyridinemethanol to form 4-methylbenzyl 2-pyridinemethanol. The resulting compound is then reacted with piperidine-4-carboxylic acid to form 1-(4-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide. The final product is purified using various techniques, such as column chromatography and recrystallization.
Scientific Research Applications
1-(4-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has been used in various scientific research studies, including studies on the central nervous system, addiction, and pain. It has been shown to have potential as a treatment for opioid addiction and withdrawal symptoms. Additionally, it has been used in studies on the effects of drugs on the brain and has been shown to have potential as a pain reliever.
properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-16-5-7-17(8-6-16)15-23-12-9-18(10-13-23)20(24)22-14-19-4-2-3-11-21-19/h2-8,11,18H,9-10,12-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUNAYXCMCYHCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4930537.png)
![butyl 4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4930547.png)
![3-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4930552.png)
![5-bromo-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4930555.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4930569.png)
![diethyl 2,2'-[1,2,5]oxadiazolo[3,4-e]bis[1,2,4]triazolo[3,4-c:4',3'-a]pyrazine-5,10-diyldiacetate](/img/structure/B4930571.png)
![ethyl 4-{[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B4930575.png)

![1-[2-(1H-benzimidazol-1-yl)-3-pyridinyl]-N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]methanamine](/img/structure/B4930607.png)
![3-(1,3-benzodioxol-5-yl)-5-[(6-methyl-2-pyridinyl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4930612.png)
![1-methyl-4-{[1-(4-methylbenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4930632.png)
![1-[(4-methoxyphenyl)acetyl]-3-methylpiperidine](/img/structure/B4930636.png)
